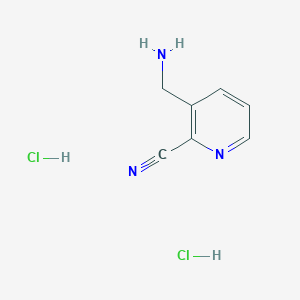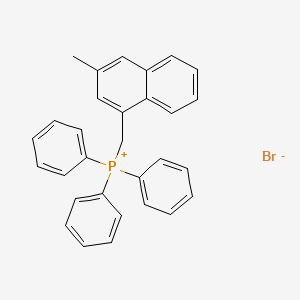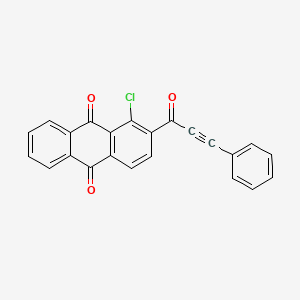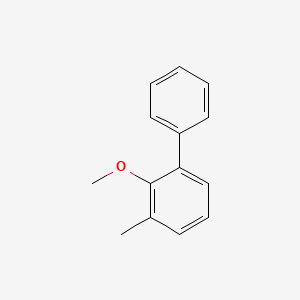
6-Hydroxyindeno(1,2,3-c,d)pyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxyindeno(1,2,3-c,d)pyrene is a polycyclic aromatic hydrocarbon derivative. It is structurally characterized by a hydroxyl group attached to the indeno[1,2,3-c,d]pyrene framework. This compound is of significant interest due to its potential biological activities and environmental implications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxyindeno(1,2,3-c,d)pyrene typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the indeno[1,2,3-c,d]pyrene core, followed by hydroxylation at the 6-position. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is less common due to the complexity and cost of the synthesis. when produced, it involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxyindeno(1,2,3-c,d)pyrene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of indeno[1,2,3-c,d]pyrene, each with distinct chemical and physical properties.
Scientific Research Applications
6-Hydroxyindeno(1,2,3-c,d)pyrene has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.
Biology: Research has shown its potential mutagenic and carcinogenic properties, making it a subject of study in toxicology and environmental science.
Medicine: Its derivatives are investigated for potential therapeutic applications, including anticancer properties.
Industry: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The biological effects of 6-Hydroxyindeno(1,2,3-c,d)pyrene are primarily due to its interaction with cellular DNA. It can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s hydroxyl group plays a crucial role in its reactivity, facilitating the formation of reactive oxygen species and other intermediates that interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
Indeno(1,2,3-c,d)pyrene: The parent compound without the hydroxyl group.
8-Hydroxyindeno(1,2,3-c,d)pyrene: Another hydroxylated derivative with the hydroxyl group at a different position.
Benzo[a]pyrene: A well-known polycyclic aromatic hydrocarbon with similar structural features.
Uniqueness
6-Hydroxyindeno(1,2,3-c,d)pyrene is unique due to its specific hydroxylation pattern, which influences its chemical reactivity and biological activity. This distinct structure allows for unique interactions in chemical reactions and biological systems, differentiating it from other similar compounds.
Properties
CAS No. |
99520-58-8 |
|---|---|
Molecular Formula |
C22H12O |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),9,11(20),12,14(19),15,17-undecaen-22-ol |
InChI |
InChI=1S/C22H12O/c23-22-17-7-3-4-12-8-9-13-10-11-16-14-5-1-2-6-15(14)21(22)20(16)19(13)18(12)17/h1-11,23H |
InChI Key |
ZDFADKWBHKVUIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C4C2=C(C5=CC=CC6=C5C4=C(C=C6)C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4,6-Bis(4-bromoanilino)-1,3,5-triazin-2-yl]glycine](/img/structure/B13139524.png)

![11-Bromo-22-butoxy-7,18-bis(2-ethylhexyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13139530.png)


![tert-Butyl 6-((tert-butyldimethylsilyl)oxy)-2-nitro-6,7-dihydroimidazo[1,2-a]pyrimidine-8(5H)-carboxylate](/img/structure/B13139549.png)





![6-Amino-2,3-diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B13139575.png)
![disodium;[(2R)-3-heptadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13139578.png)
![1,5-Bis{4-[hexyl(methyl)amino]anilino}anthracene-9,10-dione](/img/structure/B13139579.png)
